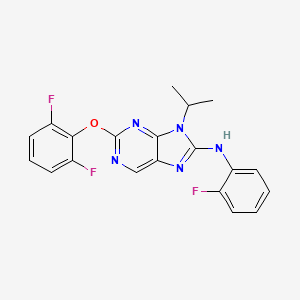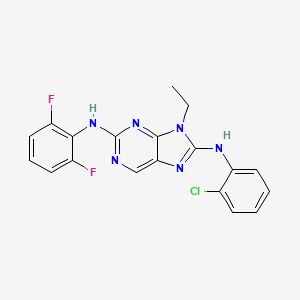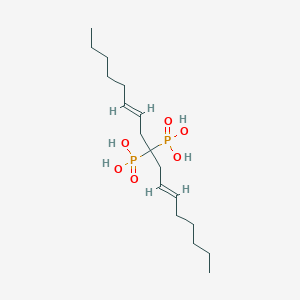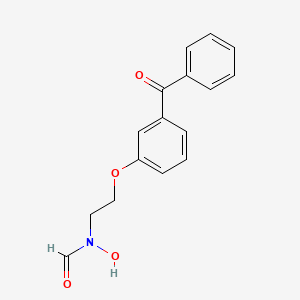![molecular formula C16H16O B10756886 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol CAS No. 122917-30-0](/img/structure/B10756886.png)
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol typically involves the reaction of 2,6-dimethylphenol with styrene under specific conditions. One common method is the oxidative coupling of 2,6-dimethylphenol with styrene using a copper-based catalyst. The reaction is carried out in the presence of oxygen at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and improve production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to interact with cellular proteins and enzymes may contribute to its biological activities, such as anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylphenol: A precursor in the synthesis of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol.
2,5-dimethylphenol: Another dimethylphenol derivative with similar chemical properties.
Stilbene: The parent compound of the stilbene class, sharing the 1,2-diphenylethylene moiety
Uniqueness
This compound is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
122917-30-0 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C16H16O/c1-12-10-15(11-13(2)16(12)17)9-8-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b9-8+ |
InChI Key |
PAHKYLUYTGBFNW-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B10756816.png)
![4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate](/img/structure/B10756821.png)
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide](/img/structure/B10756823.png)
![3-{[4-([Amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole](/img/structure/B10756839.png)
![N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid](/img/structure/B10756847.png)
![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756857.png)



![N-((2-Aminopyrimidin-5-Yl)methyl)-5-(2,6-Difluorophenyl)-3-Ethylpyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10756895.png)

![3-Bromo-5-Phenyl-N-(Pyrimidin-5-Ylmethyl)pyrazolo[1,5-A]pyridin-7-Amine](/img/structure/B10756910.png)

